

1-(2-Chloroethyl)piperidine hydrochloride melting point and spectral data

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)piperidine hydrochloride

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An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **1-(2-Chloroethyl)piperidine hydrochloride** (CAS No: 2008-75-5), with a focus on its melting point and spectral data. This compound is a key intermediate in the synthesis of various pharmaceuticals, including fenpiverinium bromide, cloperastine, and pitofenone.^{[1][2]} Its well-defined physical and spectral characteristics are crucial for its application in research and drug development.

Physicochemical Properties

1-(2-Chloroethyl)piperidine hydrochloride is typically a white to beige crystalline powder.^[1] It is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.^[1]

Melting Point

The melting point of **1-(2-Chloroethyl)piperidine hydrochloride** has been reported within a range, which is common for chemical compounds and can vary based on purity and analytical methodology. The reported values are summarized below.

Melting Point Range (°C)	Source(s)
231	[3]
230-232	[1] [4] [5]
229-233	[3]
228-234	[2]
228.0-235.0	[6] [7]
233-236	[8]

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity verification of **1-(2-Chloroethyl)piperidine hydrochloride**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following assignments have been reported for a 400 MHz spectrum in CDCl_3 .[\[9\]](#)

Assignment	Chemical Shift (δ) ppm
A	12.4
B	4.114
C	3.596
D	3.43
E	2.946
F	2.236
G	1.89
J	1.499

Note: The original source provides a detailed list of peaks with their corresponding frequencies (Hz) and intensities. The table above summarizes the assigned chemical shifts.

The ^{13}C NMR spectrum provides information about the carbon atoms in the molecule. While a detailed peak list is not readily available in the public domain, the spectrum has been recorded and is available for reference.

Parameter	Description	Source(s)
Solvent	Deuterium oxide	[8]
Reference	Dioxane	[8]
Availability	Spectrum available from various sources	[3][6][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(2-Chloroethyl)piperidine hydrochloride** has been analyzed using the following techniques.

Technique	Source(s)
KBr Wafer	[3]
ATR-Neat	[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of **1-(2-Chloroethyl)piperidine hydrochloride** shows a molecular ion and several characteristic fragment ions.

m/z	Relative Intensity (%)
98.0	100.0
42.0	19.6
36.0	16.1
41.0	12.6
55.0	12.5
27.0	9.4
99.0	6.9
28.0	6.7
44.0	6.5
38.0	5.2
147.0	4.8
70.0	4.8
69.0	4.1
56.0	3.9
39.0	3.7
30.0	3.5
29.0	3.4
63.0	2.9
146.0	2.6
35.0	2.6
54.0	2.3
18.0	2.1
43.0	2.1

118.0	1.7
96.0	1.7
149.0	1.6
57.0	1.4
148.0	1.2
53.0	1.2
26.0	1.0
65.0	1.0
83.0	1.0
84.0	1.1
15.0	2.2

Data from a direct inlet, 75 eV mass spectrum.[\[9\]](#)

Experimental Protocols

The following sections describe the methodologies for the synthesis of **1-(2-Chloroethyl)piperidine hydrochloride** and the general procedures for obtaining the analytical data presented.

Synthesis of **1-(2-Chloroethyl)piperidine Hydrochloride**

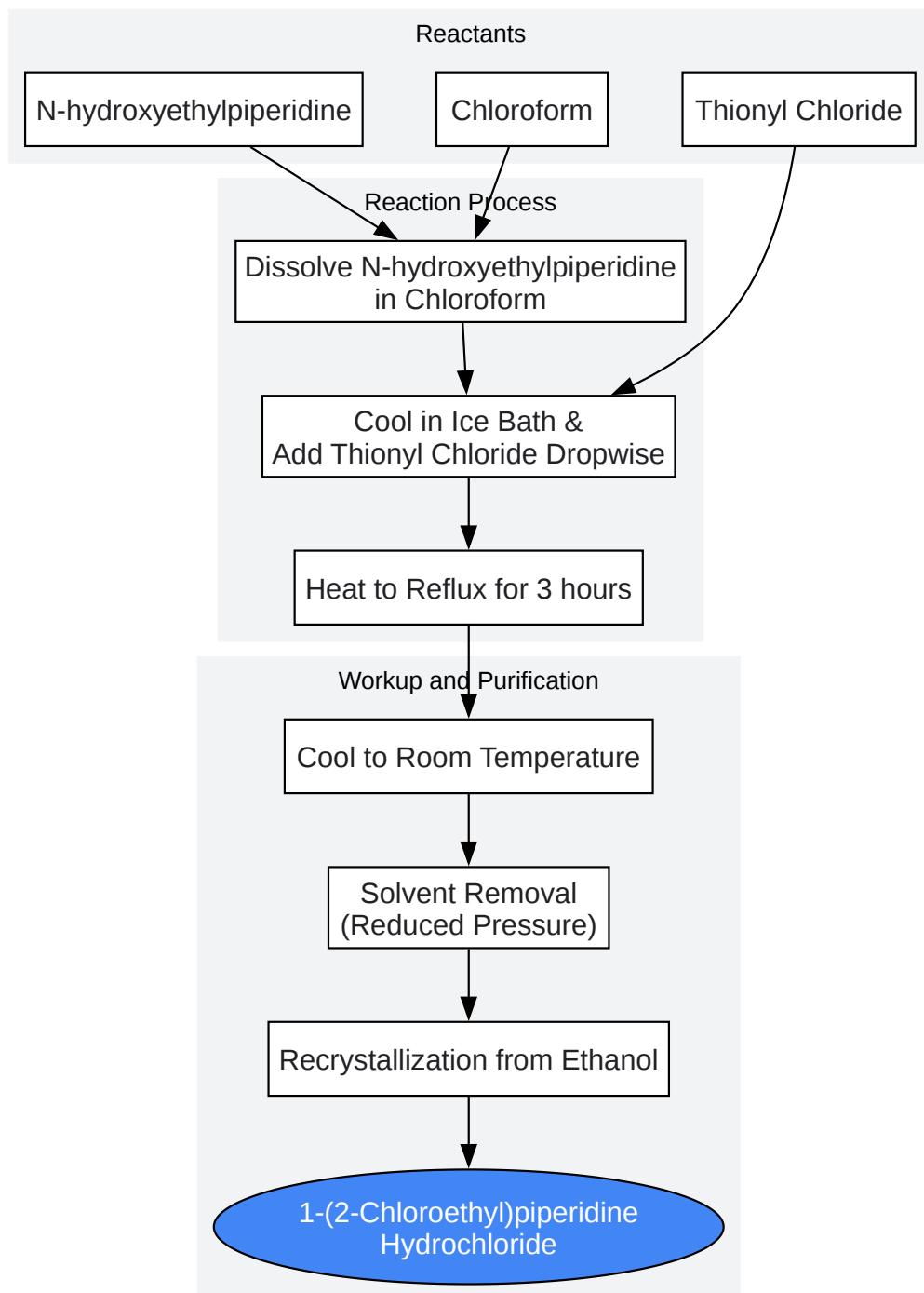
A common method for the synthesis of **1-(2-Chloroethyl)piperidine hydrochloride** involves the reaction of N-hydroxyethylpiperidine with thionyl chloride.[\[1\]](#)

Procedure:

- N-hydroxyethylpiperidine (5 mL) is dissolved in chloroform (12.5 mL).[\[1\]](#)
- The solution is cooled in an ice bath, and thionyl chloride (3.4 mL) is added slowly in a dropwise manner.[\[1\]](#)

- The reaction mixture is then gently heated to reflux and maintained at this temperature for 3 hours.[1]
- After the reaction is complete, the mixture is cooled to room temperature.[1]
- The solvent is removed by distillation under reduced pressure, which results in the precipitation of a large amount of crystalline product.[1]
- The crude product is purified by recrystallization from ethanol to yield **1-(2-Chloroethyl)piperidine hydrochloride**.[1]

Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

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